molecular formula C14H22ClNO B2566480 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride CAS No. 1298086-73-3

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

Cat. No. B2566480
CAS RN: 1298086-73-3
M. Wt: 255.79
InChI Key: PNMYYPFNIINBQC-UHFFFAOYSA-M
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Description

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, commonly known as [BTPP][Cl], is a type of ionic liquid that has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

[BTPP][Cl] has a wide range of potential applications in scientific research, including as a solvent for chemical reactions, a catalyst for organic synthesis, and a medium for the synthesis of nanoparticles. It has also been used in the extraction and separation of various compounds, such as amino acids and proteins.

Mechanism of Action

The mechanism of action of [BTPP][Cl] is not fully understood, but it is believed to be due to its unique physicochemical properties, such as its ability to dissolve a wide range of organic and inorganic compounds. It has been shown to have a high degree of solubility in water and organic solvents, making it a versatile solvent for various types of reactions.
Biochemical and Physiological Effects:
[BTPP][Cl] has been shown to have low toxicity and is not harmful to human health. However, it should be handled with care as it can cause skin irritation and eye damage. In terms of its biochemical and physiological effects, [BTPP][Cl] has been shown to have potential as a drug delivery system due to its ability to dissolve a wide range of compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [BTPP][Cl] in lab experiments is its ability to dissolve a wide range of compounds, making it a versatile solvent for various types of reactions. It is also relatively easy to synthesize and cost-effective. However, [BTPP][Cl] has some limitations, such as its high viscosity and low thermal stability, which can affect its performance in certain types of reactions.

Future Directions

There are several future directions for research on [BTPP][Cl], including its potential applications in drug delivery systems, as a catalyst for organic synthesis, and as a medium for the synthesis of nanoparticles. It is also important to further investigate its mechanism of action and potential toxicity to ensure its safe use in various applications.
In conclusion, [BTPP][Cl] is a versatile ionic liquid with potential applications in various fields, including scientific research. Its unique properties, such as its ability to dissolve a wide range of compounds, make it a valuable solvent for various types of reactions. Further research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

[BTPP][Cl] can be synthesized through the reaction between 1-butylpyridinium chloride and tetrahydropyran in the presence of a base such as potassium hydroxide. This method is relatively simple and can be carried out under mild conditions, making it cost-effective and efficient.

properties

IUPAC Name

1-butyl-4-(oxan-4-yl)pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO.ClH/c1-2-3-8-15-9-4-13(5-10-15)14-6-11-16-12-7-14;/h4-5,9-10,14H,2-3,6-8,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMYYPFNIINBQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2CCOCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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